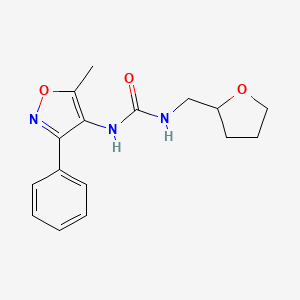
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
説明
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₉N₃O₃
- Molecular Weight : 301.34 g/mol
- CAS Number : 1858255-75-0
- Storage Conditions : Ambient temperature
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of isoxazole derivatives. The isoxazole ring is known for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 5-methylisoxazole + tetrahydrofuran derivative | Intermediate A |
| 2 | Reaction with urea derivatives | This compound |
Anticancer Activity
Research indicates that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis .
A study focused on the effects of this compound demonstrated its ability to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Results indicated that this compound exhibits moderate antioxidant activity compared to standard antioxidants .
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at micromolar concentrations.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
科学的研究の応用
Medicinal Chemistry
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity against various targets, particularly in the realm of anti-inflammatory and analgesic therapies.
Case Study: COX Inhibition
Research has indicated that compounds with isoxazole moieties can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The related compound valdecoxib has demonstrated significant anti-inflammatory properties, suggesting that similar derivatives could offer therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can be modified to enhance biological activity or alter physicochemical properties.
Example Application: Synthesis of Isoxazole Derivatives
Researchers have utilized this compound in the synthesis of more complex isoxazole derivatives, which are valuable in drug discovery for their diverse biological activities .
Material Science
In material science, this compound can be explored for its potential use in creating polymers or other materials with specific mechanical or thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.
Application Example: Polymer Composites
Studies have shown that integrating isoxazole-containing compounds into polymer systems can improve thermal stability and mechanical strength, making them suitable for advanced applications in electronics and aerospace .
特性
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOXOGGBDJNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















